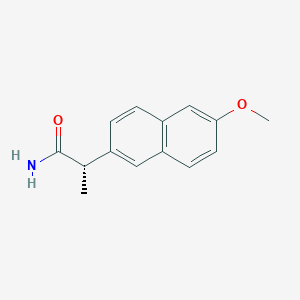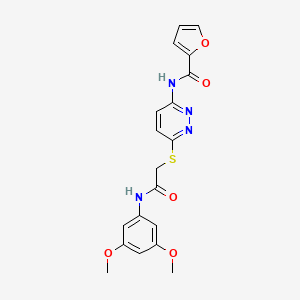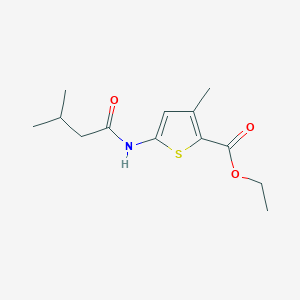![molecular formula C28H29N3O2S B2494648 N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide CAS No. 532970-95-9](/img/structure/B2494648.png)
N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also includes a dimethylanilino group , a sulfanyl group, and a benzamide moiety.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The indole ring system is aromatic, and the dimethylanilino group would add additional complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the types of functional groups present, and the overall charge distribution would all influence its properties .Applications De Recherche Scientifique
Anticancer Potential
N-(2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and apoptotic pathways. The compound’s unique structure and interactions with cellular targets make it a promising candidate for further study in cancer therapy .
Anti-inflammatory Properties
Studies suggest that this compound may possess anti-inflammatory properties. By modulating specific pathways related to inflammation, it could potentially be used to treat inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel diseases. Further research is needed to validate its efficacy and safety .
Neuroprotective Effects
The compound’s structure indicates potential neuroprotective properties. It may influence neuronal survival, synaptic plasticity, and neurotransmitter release. Researchers are investigating its role in neurodegenerative diseases like Alzheimer’s and Parkinson’s, aiming to develop novel therapeutic strategies .
Antioxidant Activity
N-(2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide exhibits antioxidant activity. Its ability to scavenge free radicals and protect cells from oxidative stress makes it relevant for applications in health supplements or functional foods .
Pharmacokinetic Studies
Researchers have investigated the compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion. Understanding its bioavailability and tissue distribution is crucial for drug development and optimization .
Chemical Biology and Target Identification
The compound’s interactions with specific cellular proteins and receptors are of interest. Identifying its molecular targets can guide drug design and lead to more effective therapies .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-19-8-10-22(11-9-19)28(33)29-12-13-31-17-26(24-6-4-5-7-25(24)31)34-18-27(32)30-23-15-20(2)14-21(3)16-23/h4-11,14-17H,12-13,18H2,1-3H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYSSAJFGTXLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2494566.png)
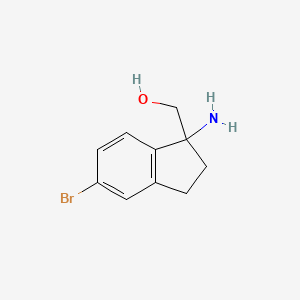
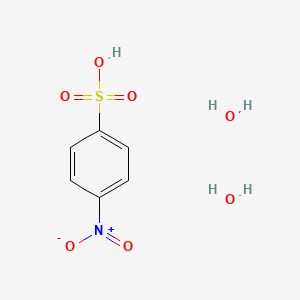
![4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2494570.png)
![6-bromo-8-methoxy-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B2494573.png)
![N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2494575.png)
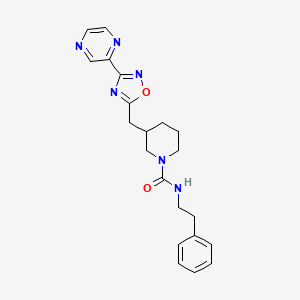
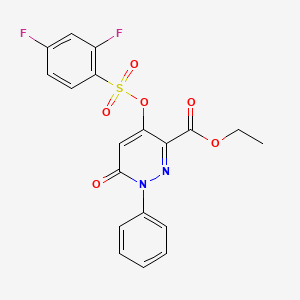

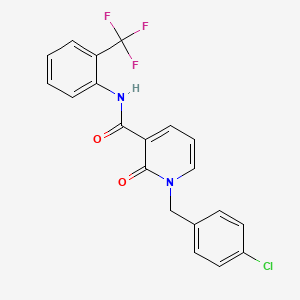
![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
